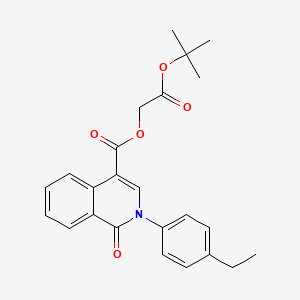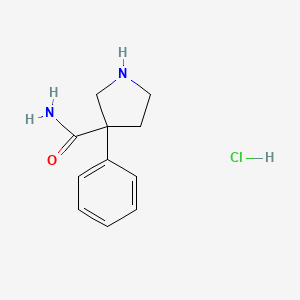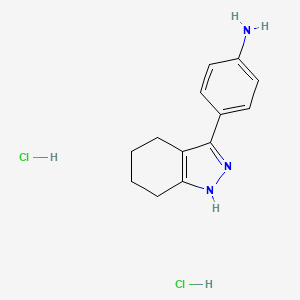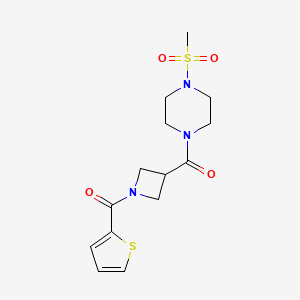![molecular formula C15H15Cl2N3O2 B2462847 2,4-Dichloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]benzamide CAS No. 1645542-82-0](/img/structure/B2462847.png)
2,4-Dichloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]benzamide, commonly known as DCCB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCCB is a member of the benzamide family of compounds, which are characterized by their ability to interact with a variety of biological targets.
Aplicaciones Científicas De Investigación
Substituted Heterocycles from Isocyanates and Isothiocyanates
The study by Basheer and Rappoport (2006) explores the reaction of omega-chloroalkyl isocyanates and isothiocyanate with active methylene compounds, leading to the creation of various substituted heterocycles, including oxazolidines, thiazolidines, and oxazines. This research demonstrates the potential for creating a wide range of heterocyclic compounds, which could include derivatives similar to the compound , indicating its relevance in synthetic organic chemistry for the development of new materials or pharmaceuticals (Basheer & Rappoport, 2006).
Synthesis and Molecular Structure
Guirado et al. (2002) report on the synthesis and X-ray molecular structure of related compounds, highlighting efficient procedures for synthesizing N-substituted benzamides. This research underscores the importance of structural analysis in understanding the properties and potential applications of new compounds, which can be crucial for the development of drugs or materials with specific characteristics (Guirado et al., 2002).
Melanoma Cytotoxicity
Wolf et al. (2004) discuss benzamide derivatives with potential for melanoma cytotoxicity, indicating the role of similar compounds in therapeutic applications, particularly in targeting specific cancer cells. This suggests that derivatives of the specified compound could be explored for their cytotoxic effects against various cancer types, offering a pathway for developing new anticancer agents (Wolf et al., 2004).
Coordination and Reactivity in Organometallic Chemistry
Research by Facchin et al. (2002) on the synthesis, coordination, and reactivity of phenyl isocyanides with metal ions provides insights into the use of similar compounds in organometallic chemistry. This area of research is critical for the development of catalysts and materials with novel properties, potentially including applications for the compound (Facchin et al., 2002).
Propiedades
IUPAC Name |
2,4-dichloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2/c1-20(15(9-18)5-2-6-15)13(21)8-19-14(22)11-4-3-10(16)7-12(11)17/h3-4,7H,2,5-6,8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAPPBBPAZUIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CNC(=O)C1=C(C=C(C=C1)Cl)Cl)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(cyclopropylmethyl)amino]-2-methylbutanoate](/img/structure/B2462765.png)



![1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2462770.png)
![Methyl 2-(2-{[4-fluoro-3-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate](/img/structure/B2462771.png)

![N-Cyclopropyl-N-[(4-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2462774.png)




